molecular formula C9H9ClF2O B13585225 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol

2-(3-Chloro-2,6-difluorophenyl)propan-2-ol

Cat. No.: B13585225
M. Wt: 206.61 g/mol
InChI Key: PHNUOKVZXHFPRH-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is a derivative of phenol, characterized by the presence of chloro and difluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,6-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and difluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Formation of 2-(3-Chloro-2,6-difluorophenyl)propan-2-one.

    Reduction: Formation of 2-(3-Chloro-2,6-difluorophenyl)propane.

    Substitution: Formation of 2-(3-Hydroxy-2,6-difluorophenyl)propan-2-ol or 2-(3-Amino-2,6-difluorophenyl)propan-2-ol.

Scientific Research Applications

2-(3-Chloro-2,6-difluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chloro and difluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)propan-2-ol: Similar in structure but lacks the chloro substituent.

    2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: Contains an additional fluorine atom on the aromatic ring.

    2-(2,3-Difluorophenyl)propan-2-ol: Differently substituted difluorophenyl derivative.

Uniqueness

2-(3-Chloro-2,6-difluorophenyl)propan-2-ol is unique due to the specific positioning of the chloro and difluoro substituents on the aromatic ring. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9ClF2O/c1-9(2,13)7-6(11)4-3-5(10)8(7)12/h3-4,13H,1-2H3

InChI Key

PHNUOKVZXHFPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)Cl)F)O

Origin of Product

United States

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